Ethyl 2,3-dichlorobenzoate Ethyl 2,3-dichlorobenzoate
Brand Name: Vulcanchem
CAS No.: 31273-66-2
VCID: VC2532864
InChI: InChI=1S/C9H8Cl2O2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C(C(=CC=C1)Cl)Cl
Molecular Formula: C9H8Cl2O2
Molecular Weight: 219.06 g/mol

Ethyl 2,3-dichlorobenzoate

CAS No.: 31273-66-2

Cat. No.: VC2532864

Molecular Formula: C9H8Cl2O2

Molecular Weight: 219.06 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,3-dichlorobenzoate - 31273-66-2

Specification

CAS No. 31273-66-2
Molecular Formula C9H8Cl2O2
Molecular Weight 219.06 g/mol
IUPAC Name ethyl 2,3-dichlorobenzoate
Standard InChI InChI=1S/C9H8Cl2O2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3
Standard InChI Key DFAQGXDIXJVBAQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=CC=C1)Cl)Cl
Canonical SMILES CCOC(=O)C1=C(C(=CC=C1)Cl)Cl

Introduction

Chemical Properties and Structure

Molecular Characteristics

Ethyl 2,3-dichlorobenzoate has a molecular formula of C9H8Cl2O2, similar to its isomer Ethyl 2,4-dichlorobenzoate but with a different arrangement of the chlorine atoms on the benzene ring. Based on its structural similarity to Ethyl 2,4-dichlorobenzoate, its molecular weight is approximately 219.06 g/mol . The structure consists of a benzene ring with chlorine atoms at positions 2 and 3, and an ethyl ester group (-COOC2H5) attached to position 1.

The presence of two chlorine atoms on adjacent carbons of the benzene ring gives this compound unique chemical and physical properties. Unlike Ethyl 2,4-dichlorobenzoate, where the chlorine atoms are in positions 2 and 4, the 2,3-dichloro arrangement creates a different electronic distribution that affects reactivity and intermolecular interactions.

PropertyEstimated ValueBasis of Estimation
Physical StateLiquid at room temperatureBased on Ethyl 2,4-dichlorobenzoate
ColorPale yellow to colorlessBased on Ethyl 2,4-dichlorobenzoate
Boiling Point~240-250°CEstimated based on similar chlorinated benzoates
Density~1.3 g/mL at 25°CEstimated based on similar chlorinated compounds
SolubilitySparingly soluble in water; soluble in organic solventsBased on general ester properties

Spectroscopic Properties

The spectroscopic characteristics of Ethyl 2,3-dichlorobenzoate would include:

  • Infrared (IR) spectrum: Showing characteristic peaks for ester C=O stretching (~1720 cm⁻¹), aromatic C=C stretching, and C-Cl stretching

  • Nuclear Magnetic Resonance (NMR) spectrum: Displaying signals for aromatic protons, ethyl group protons, and carbon signals corresponding to the aromatic ring, carbonyl carbon, and ethyl group carbons

  • Mass spectrum: Molecular ion peak at m/z 219/221/223 with characteristic chlorine isotope pattern

Synthesis and Preparation Methods

Synthetic Routes

The most direct approach to synthesizing Ethyl 2,3-dichlorobenzoate would involve the esterification of 2,3-dichlorobenzoic acid with ethanol. Based on the synthesis of 2,3-dichlorobenzoic acid described in available literature, a potential synthetic pathway would include:

  • Preparation of 2,3-dichlorobenzoic acid (as described in literature):

    • Starting from 2,3-dichloroiodobenzene to form a Grignard reagent

    • Reacting with carbon dioxide

    • Acidification to obtain 2,3-dichlorobenzoic acid

  • Esterification of 2,3-dichlorobenzoic acid:

    • Reaction with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrogen chloride)

    • Alternatively, reaction with thionyl chloride to form an acid chloride intermediate, followed by reaction with ethanol

Alternative Synthetic Approaches

The synthesis of 2,3-dichlorobenzoic acid, a key precursor, involves several carefully controlled steps as outlined in research literature:

"A solution of 2,3-dichloroiodobenzene in sodium dried ether was added dropwise to magnesium turnings and a crystal of iodine with warming so as to form a Grignard reagent. The mixture was stirred and refluxed then cooled and transferred dropwise, under nitrogen, into a stirred mixture of sodium dried ether containing solid carbon dioxide."

This step is followed by acidification with hydrochloric acid, extraction with ether, and purification steps, yielding 2,3-dichlorobenzoic acid with approximately 77.6% yield . The subsequent esterification with ethanol would likely follow standard organic chemistry procedures.

Applications and Uses

Chemical Intermediate

Ethyl 2,3-dichlorobenzoate likely serves as an important chemical intermediate in organic synthesis, particularly in the preparation of:

  • Pharmaceuticals requiring the 2,3-dichlorobenzoate moiety

  • Agrochemicals and pesticides

  • Specialty chemicals and fine chemical intermediates

Similar compounds like Ethyl 2,4-dichlorobenzoate have established roles in chemical synthesis, with applications in various industries .

Research Applications

In research settings, this compound may be utilized as:

  • A building block for more complex molecular structures

  • A standard for analytical methods development

  • A substrate for studying organic reaction mechanisms, particularly those involving chlorinated aromatic compounds

The compound's unique structural features—specifically the positioning of chlorine atoms at the 2 and 3 positions—make it valuable for investigating structure-activity relationships in various chemical and biological studies.

Biological and Chemical Reactivity

Chemical Reactivity

The chemical reactivity of Ethyl 2,3-dichlorobenzoate is influenced by several key structural features:

  • The ester group can undergo typical ester reactions:

    • Hydrolysis (in acidic or basic conditions)

    • Transesterification with other alcohols

    • Reduction to alcohols (using reducing agents like lithium aluminum hydride)

  • The chlorine atoms at positions 2 and 3:

    • Activate the benzene ring toward nucleophilic aromatic substitution

    • May be involved in metal-catalyzed coupling reactions (e.g., Suzuki, Negishi, or Kumada couplings)

    • Increase the acidity of neighboring protons

The adjacent positioning of the chlorine atoms in the 2,3-configuration likely creates unique reactivity patterns compared to other dichlorobenzoate isomers.

Biological Activity

  • Antimicrobial properties

  • Enzyme inhibition activities

  • Applications in agricultural chemistry as a building block for pesticides or herbicides

Similar compounds like Ethyl 2,4-dichlorobenzoate have been explored for their biological activities, with positive reviews in research settings .

Hazard CategoryPotential Classification
Acute ToxicityMay be harmful if swallowed (H302)
Skin IrritationMay cause skin irritation (H315)
Eye IrritationMay cause serious eye irritation (H319)
Specific Target Organ ToxicityMay cause respiratory irritation (H335)

The GHS symbol associated with similar compounds is GHS07, indicating warning for acute toxicity, skin irritation, and eye irritation .

Comparative Analysis

Comparison with Ethyl 2,4-dichlorobenzoate

Ethyl 2,4-dichlorobenzoate differs from Ethyl 2,3-dichlorobenzoate in the position of one chlorine atom, which leads to differences in:

PropertyEthyl 2,3-dichlorobenzoateEthyl 2,4-dichlorobenzoate
Electronic DistributionChlorines on adjacent positions create localized electronic effectsChlorines at para positions create distributed electronic effects
Dipole MomentLikely different due to chlorine positioningDocumented in literature
ReactivityPotentially more sterically hindered at position 3Less steric hindrance at position 4
Biological ActivityMay differ due to spatial arrangement of chlorinesDocumented in research with positive ratings

Relationship to 2,3-Dichlorobenzoic Acid

Ethyl 2,3-dichlorobenzoate is the ethyl ester of 2,3-dichlorobenzoic acid. The esterification:

  • Increases lipophilicity

  • Decreases acidity

  • Changes solubility properties

  • May impact biological activity and biodistribution

The synthesis of 2,3-dichlorobenzoic acid is well-documented, involving the formation of a Grignard reagent from 2,3-dichloroiodobenzene, reaction with carbon dioxide, and subsequent acidification to obtain the final product with a yield of approximately 77.6% .

Current Research and Future Directions

Research Gaps

Based on the limited information available specifically about Ethyl 2,3-dichlorobenzoate in current literature, several research gaps can be identified:

  • Comprehensive physical property data

  • Detailed spectroscopic characterization

  • Specific biological activity profiles

  • Optimized synthetic routes and scale-up procedures

These gaps present opportunities for further scientific investigation.

Analytical Methods

Development of analytical methods specific to Ethyl 2,3-dichlorobenzoate would be valuable, particularly:

  • HPLC methods for purity determination

  • GC-MS methods for trace analysis, potentially utilizing established retention data frameworks for similar compounds

  • Spectroscopic methods for rapid identification

  • Stability-indicating assays for quality control purposes

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